Parkeol

Description

Structure

3D Structure

Properties

IUPAC Name |

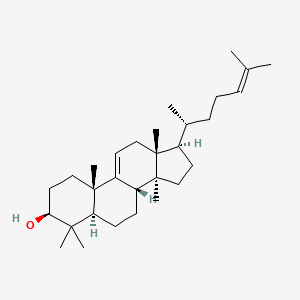

(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,15,21-22,24-26,31H,9,11-14,16-19H2,1-8H3/t21-,22-,24-,25+,26+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVSYGCURCOSKP-FXCPCPCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20487430 | |

| Record name | Parkeol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-45-4 | |

| Record name | Parkeol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parkeol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20487430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Parkeol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM88E87P32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Parkeol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkeol is a tetracyclic triterpene alcohol, a sterol secondary metabolite found predominantly in plants, with a notable presence in the shea tree (Vitellaria paradoxa), and also identified in some prokaryotes.[1] As a structural isomer of lanosterol, a key intermediate in cholesterol biosynthesis, this compound and its biosynthetic pathway are of significant interest for research in plant biochemistry, sterol evolution, and for potential applications in drug development due to the diverse biological activities of triterpenoids. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, enzymatic steps, and relevant experimental methodologies.

Upstream Biosynthesis of the Precursor: 2,3-Oxidosqualene

The biosynthesis of this compound begins with the universal precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways supply these five-carbon building blocks: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (MEP or DOXP) pathway, which operates in plastids.

The Mevalonate (MVA) Pathway

The MVA pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP.

The Methylerythritol Phosphate (MEP/DOXP) Pathway

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DOXP). A series of reactions then converts DOXP to IPP and DMAPP.

IPP and DMAPP are then sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, two molecules of FPP are joined tail-to-tail to produce the C30 triterpenoid precursor, squalene. Squalene is then epoxidized to form (3S)-2,3-epoxy-2,3-dihydrosqualene (also known as 2,3-oxidosqualene), the direct substrate for the cyclization step that leads to this compound.

The Core Biosynthetic Pathway of this compound

The defining step in this compound biosynthesis is the stereospecific cyclization of 2,3-oxidosqualene. This reaction is catalyzed by the enzyme This compound synthase (EC 5.4.99.47) .[2]

The cyclization proceeds through a protosteryl cation intermediate. The specific folding of the squalene backbone within the active site of this compound synthase dictates the series of ring closures. The final step in the formation of this compound is the deprotonation at carbon-11 of the protosteryl cation, leading to the formation of the characteristic Δ9(11) double bond. This contrasts with the biosynthesis of its isomers, lanosterol (deprotonation at C-9) and cycloartenol (formation of a cyclopropane ring between C-9 and C-19).

While this compound synthase is the dedicated enzyme for this conversion, other oxidosqualene cyclases, such as certain mutated forms of lanosterol synthase or cycloartenol synthase, have been shown to produce this compound as a minor product.[3][4]

Core reaction of this compound biosynthesis from 2,3-oxidosqualene.

Data Presentation

Quantitative data on the biochemical properties of this compound synthase is limited. However, studies on related triterpenoid synthases and the analysis of this compound content in natural sources provide valuable information.

Table 1: Quantitative Analysis of this compound and Related Triterpenoids in Butyrospermum parkii (Shea)

| Component | Content Range in Unsaponifiable Lipids | Method of Analysis | Reference |

| This compound | Minor or trace amounts | GC-MS | [5] |

| Triterpene Alcohols (total) | 22-72% | GC-MS | [5] |

| α-Amyrin | Major component | GC-MS | [5] |

| β-Amyrin | Major component | GC-MS | [5] |

| Lupeol | Major component | GC-MS | [5] |

| Butyrospermol | Major component | GC-MS | [5] |

Note: While this compound is a known constituent of shea butter, its concentration is often lower than other major triterpene alcohols. The exact yield of this compound from the biosynthetic pathway in plants has not been extensively quantified.

Experimental Protocols

Heterologous Expression and Purification of this compound Synthase

This protocol is a generalized procedure based on methods for expressing other triterpene cyclases, such as those from Oryza sativa, in a microbial host like Escherichia coli or Saccharomyces cerevisiae.

a. Gene Cloning and Vector Construction:

-

The coding sequence for this compound synthase (e.g., from Oryza sativa) is amplified by PCR.

-

The amplified gene is cloned into an appropriate expression vector (e.g., pET vector for E. coli or pESC vector for yeast) containing a suitable tag (e.g., His-tag) for purification.

b. Heterologous Expression:

-

The expression vector is transformed into a suitable host strain (E. coli BL21(DE3) or S. cerevisiae).

-

The cells are grown in an appropriate medium (e.g., LB for E. coli, YPD for yeast) to a target optical density.

-

Protein expression is induced (e.g., with IPTG for E. coli, or by changing the carbon source for yeast).

-

The cells are harvested by centrifugation after a period of incubation.

c. Protein Purification:

-

The cell pellet is resuspended in a lysis buffer and the cells are disrupted (e.g., by sonication or enzymatic lysis).

-

The cell lysate is clarified by centrifugation.

-

The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

The column is washed, and the tagged protein is eluted with a suitable elution buffer (e.g., containing imidazole).

-

The purity of the protein is assessed by SDS-PAGE.

This compound Synthase Enzyme Assay

This protocol describes a general method for assaying the activity of a purified this compound synthase.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 5 mM DTT).

-

Substrate Preparation: Prepare a solution of 2,3-oxidosqualene in a suitable detergent (e.g., Triton X-100) to ensure its solubility in the aqueous buffer.

-

Enzyme Reaction:

-

Add the purified this compound synthase to the reaction buffer.

-

Initiate the reaction by adding the 2,3-oxidosqualene substrate.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a strong base (e.g., KOH in methanol).

-

Extract the triterpenoid products with an organic solvent (e.g., n-hexane or ethyl acetate).

-

-

Product Analysis: Analyze the extracted products by GC-MS or NMR to identify and quantify this compound.

GC-MS Analysis of this compound

This protocol outlines the general steps for the analysis of this compound and other triterpenoids using Gas Chromatography-Mass Spectrometry.

-

Sample Preparation:

-

For plant extracts, perform a saponification step to hydrolyze any esterified triterpenoids.

-

Extract the unsaponifiable fraction containing the free triterpene alcohols.

-

For enzymatic assay extracts, the organic phase can be directly analyzed after drying and redissolving in a suitable solvent.

-

-

Derivatization: To increase the volatility of the triterpene alcohols, derivatize the hydroxyl groups by silylation (e.g., using BSTFA with TMCS).

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector: Splitless or split injection at a high temperature (e.g., 280°C).

-

Oven Program: A temperature gradient program, for example, starting at 150°C and ramping up to 300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-650.

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or with published spectral data.

NMR Spectroscopy for Structural Elucidation of this compound

NMR spectroscopy is the definitive method for the structural confirmation of this compound.

-

Sample Preparation: Purified this compound is dissolved in a deuterated solvent (e.g., CDCl3).

-

NMR Experiments:

-

1D NMR: Acquire 1H and 13C NMR spectra to observe the chemical shifts of all proton and carbon atoms.

-

2D NMR: Perform COSY, HSQC, and HMBC experiments to establish the connectivity between protons and carbons, confirming the tetracyclic structure and the position of the double bond and hydroxyl group.

-

-

Data Analysis: Compare the obtained spectral data with published values for this compound to confirm its identity.

Mandatory Visualizations

Overview of the upstream biosynthetic pathways leading to this compound.

General experimental workflow for the study of this compound synthase.

Conclusion

The biosynthesis of this compound, centered around the cyclization of 2,3-oxidosqualene by this compound synthase, represents a key branch in the complex network of triterpenoid synthesis in plants and other organisms. While the overall pathway is understood, further research is needed to fully characterize the enzymatic properties of this compound synthase and to explore the regulation of its biosynthesis. The methodologies outlined in this guide provide a framework for researchers to investigate this fascinating pathway, which holds potential for the discovery of novel bioactive compounds and for applications in metabolic engineering.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound synthase - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protein engineering of Saccharomyces cerevisiae oxidosqualene-lanosterol cyclase into this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fumben.com [fumben.com]

Parkeol: A Comprehensive Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkeol, a tetracyclic triterpenoid alcohol, is a significant natural product found predominantly in the unsaponifiable fraction of shea butter (Vitellaria paradoxa). As a diastereomer of lanosterol, it plays a crucial role in the biosynthesis of sterols in certain organisms. This technical guide provides an in-depth analysis of the structure and stereochemistry of this compound, supported by available spectroscopic data. It further details experimental methodologies for its isolation and enzymatic synthesis and explores its biosynthetic pathway. While direct evidence of this compound's involvement in specific signaling pathways remains limited, this document discusses potential biological activities based on its structural characteristics and the known roles of similar triterpenoids.

Chemical Structure and Stereochemistry

This compound is a tetracyclic triterpenoid with a lanostane skeleton. Its chemical formula is C30H50O, and it has a molecular weight of 426.72 g/mol . The structure is characterized by a 3β-hydroxyl group and double bonds at the C-9(11) and C-24 positions.

The systematic IUPAC name for this compound is (3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol . This nomenclature defines the absolute stereochemistry at all chiral centers within the molecule.

Below is a two-dimensional representation of the this compound structure, generated using the DOT language, illustrating the connectivity of atoms and the key functional groups.

The Enigmatic Role of Parkeol: A Technical Guide to its Biological Function in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkeol, a tetracyclic triterpenoid alcohol, represents a less common but structurally significant phytosterol within the plant kingdom. While the biosynthetic pathway of this compound is partially understood, its precise biological functions in plants remain largely uncharacterized, presenting a frontier in plant biochemistry and metabolic research. This technical guide synthesizes the current knowledge on this compound, including its biosynthesis and distribution. Drawing parallels with well-studied phytosterols, this document explores the potential roles of this compound in plant physiology, from its implications in membrane structure and function to its possible involvement in stress responses and as a precursor to bioactive molecules. Furthermore, this guide outlines hypothetical experimental protocols and workflows designed to elucidate the elusive functions of this intriguing plant metabolite.

Introduction

Phytosterols are a diverse class of isoprenoid-derived lipids that are essential for the growth and development of plants. They are integral components of cellular membranes, where they modulate fluidity and permeability. Beyond their structural roles, phytosterols serve as precursors for the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide array of developmental processes. This compound is a specific phytosterol that, unlike the more ubiquitous sitosterol and campesterol, is not universally present across the plant kingdom. Its sporadic distribution suggests specialized roles in the plants where it is found. This guide aims to provide a comprehensive overview of what is known about this compound and to furnish researchers with a framework for future investigations into its biological significance.

Biosynthesis and Distribution of this compound

This compound is synthesized from 2,3-oxidosqualene, a common precursor for all sterols and triterpenoids in eukaryotes. The cyclization of 2,3-oxidosqualene is a critical branch point in isoprenoid metabolism. While most plants utilize cycloartenol synthase to produce cycloartenol as the primary precursor for major phytosterols, a distinct enzyme, This compound synthase , catalyzes the formation of this compound.[1][2]

This compound has been identified in a limited number of plant species, suggesting a specialized distribution. Notable sources include:

-

Shea tree (Vitellaria paradoxa) : The shea tree is one of the most well-known sources of this compound.[1]

-

Rice (Oryza sativa) : this compound synthase has been identified and characterized in rice, indicating its production in this vital crop species.[2]

Potential Biological Functions of this compound

Direct experimental evidence for the biological function of this compound in plants is scarce. However, based on the established roles of other phytosterols, we can hypothesize several potential functions for this compound.

Modulation of Membrane Properties

Like other sterols, this compound is an amphipathic molecule that can intercalate into phospholipid bilayers. Its tetracyclic ring structure would be expected to influence the fluidity, permeability, and stability of plant cell membranes. The specific stereochemistry of this compound may impart unique properties to the membranes in which it resides, potentially affecting the function of membrane-associated proteins and transport processes.

Precursor to Bioactive Molecules

Many phytosterols serve as precursors for the synthesis of other bioactive compounds. While campesterol is the primary precursor for brassinosteroids, it is conceivable that this compound could be a substrate for a variety of enzymatic modifications, leading to the formation of novel signaling molecules or defense compounds in the plants that produce it.

Role in Plant Stress Responses

Plants accumulate a variety of secondary metabolites, including phytosterols, in response to both biotic and abiotic stresses. It is plausible that this compound may play a role in plant defense mechanisms or in the adaptation to adverse environmental conditions. Its accumulation in certain species might confer resistance to specific pathogens or enhance tolerance to environmental stressors such as drought or temperature extremes.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data specifically detailing the effects of this compound on plant physiological parameters. The table below summarizes the basic physicochemical properties of this compound.

| Property | Value |

| Chemical Formula | C₃₀H₅₀O |

| Molar Mass | 426.72 g/mol |

| Class | Triterpenoid, Sterol |

| Precursor | 2,3-Oxidosqualene |

| Key Enzyme | This compound Synthase |

Proposed Experimental Protocols

To bridge the knowledge gap regarding this compound's function, a series of targeted experimental approaches are necessary.

Protocol for this compound Extraction and Quantification

-

Tissue Homogenization : Homogenize fresh or lyophilized plant tissue in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

-

Lipid Extraction : Perform a liquid-liquid extraction to separate the lipid fraction.

-

Saponification : Saponify the lipid extract using potassium hydroxide to release free sterols from their esterified forms.

-

Nonsaponifiable Lipid Extraction : Extract the nonsaponifiable lipids containing the free sterols with a nonpolar solvent like n-hexane.

-

Derivatization : Silylate the sterol fraction using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility for gas chromatography.

-

GC-MS Analysis : Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS). Use an authentic this compound standard for identification and quantification.

Protocol for Functional Analysis via Gene Silencing

-

Target Gene Identification : Identify the gene encoding this compound synthase in the plant of interest using bioinformatics tools.

-

Construct Design : Design an RNA interference (RNAi) or CRISPR-Cas9 construct targeting the this compound synthase gene.

-

Plant Transformation : Introduce the construct into the target plant using an appropriate transformation method (e.g., Agrobacterium tumefaciens-mediated transformation).

-

Phenotypic Analysis : Analyze the resulting transgenic plants for any developmental or physiological abnormalities.

-

Metabolic Profiling : Quantify the levels of this compound and other sterols in the transgenic and wild-type plants to confirm the silencing of the pathway.

-

Stress Assays : Subject the transgenic and wild-type plants to various biotic and abiotic stresses to assess any differences in their tolerance.

Conclusion and Future Perspectives

This compound remains a molecule of significant interest due to its unique structure and limited distribution in the plant kingdom. While its direct biological functions are yet to be elucidated, its structural similarity to other phytosterols suggests potential roles in modulating membrane properties, acting as a precursor to bioactive compounds, and contributing to plant stress responses. The experimental frameworks proposed in this guide offer a roadmap for future research aimed at unraveling the enigmatic role of this compound. Such studies will not only enhance our fundamental understanding of plant biochemistry and physiology but may also open new avenues for the development of novel therapeutic agents and the engineering of more resilient crops.

References

An In-Depth Technical Guide to the Discovery and History of Parkeol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Parkeol, a tetracyclic triterpenoid, represents a molecule of significant interest within the scientific community, particularly for its unique structural characteristics and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Discovery and Historical Context

This compound was first identified as a constituent of the unsaponifiable fraction of shea butter, the fat extracted from the nuts of the African shea tree, Butyrospermum parkii (now scientifically known as Vitellaria paradoxa)[1]. The initial characterization of this compound was detailed in a 1980 study by Toshihiro Itoh and his colleagues, which focused on the triterpene alcohols present in the seed oils of various plant species[1]. This seminal work laid the foundation for future research into the chemical and biological properties of this unique triterpenoid.

Subsequent studies have revealed the presence of this compound in a variety of other plant species, as well as in the bacterium Gemmata obscuriglobus, an unusual instance of sterol synthesis in a prokaryote. The biosynthetic pathway of this compound is closely related to that of other well-known sterols, originating from the cyclization of (3S)-2,3-oxidosqualene. This reaction is catalyzed by the enzyme this compound synthase, which directs the cyclization to form the characteristic lanostane skeleton with a double bond at the C-9(11) position.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of chemical and spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₀H₅₀O | |

| Molar Mass | 426.72 g/mol | |

| IUPAC Name | (3β)-Lanosta-9(11),24-dien-3-ol | |

| CAS Number | 514-45-4 | |

| Appearance | White crystalline solid | |

| Melting Point | 159-161 °C | |

| Solubility | Soluble in organic solvents such as chloroform, diethyl ether, and hot acetone. |

Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.24 | dd | 11.5, 4.5 |

| H-11 | 5.32 | m | |

| H-24 | 5.10 | t | 7.0 |

| Note: | This is a representative dataset and may vary slightly depending on the solvent and experimental conditions. |

Table 3: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 79.0 |

| C-5 | 50.5 |

| C-9 | 148.9 |

| C-10 | 37.1 |

| C-11 | 116.4 |

| C-14 | 49.8 |

| C-24 | 124.3 |

| C-25 | 131.3 |

| Note: | This is a representative dataset and may vary slightly depending on the solvent and experimental conditions. |

Experimental Protocols

Isolation and Purification of this compound from Shea Butter

The following protocol outlines a general procedure for the isolation and purification of this compound from the unsaponifiable matter of shea butter.

Diagram 1: Experimental Workflow for this compound Isolation

Caption: Workflow for isolating this compound from shea butter.

-

Saponification: Shea butter (100 g) is refluxed with a 10% solution of potassium hydroxide in 95% ethanol (500 mL) for 2 hours.

-

Extraction of Unsaponifiables: The reaction mixture is cooled, diluted with an equal volume of water, and extracted three times with diethyl ether (3 x 200 mL). The combined ether extracts are washed with water until neutral and dried over anhydrous sodium sulfate.

-

Column Chromatography: The solvent is evaporated to yield the crude unsaponifiable matter, which is then subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate.

-

Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system and visualized by spraying with a solution of ceric sulfate in sulfuric acid followed by heating.

-

Crystallization: Fractions containing this compound are combined, the solvent is evaporated, and the residue is crystallized from methanol to yield pure this compound.

Assessment of Anticancer Activity (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Diagram 2: MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic).

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well (10 µL per 100 µL of medium) and the plate is incubated for another 4 hours.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is calculated.

Biological Activities and Signaling Pathways

Preliminary studies have suggested that this compound may possess anti-inflammatory and anticancer properties, common among triterpenoids. While specific quantitative data for pure this compound is still emerging, related compounds have shown activity in various assays.

Table 4: Potential Biological Activities of this compound (Hypothesized based on related compounds)

| Activity | Assay | Potential Effect |

| Anti-inflammatory | Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages | Reduction of NO levels |

| Anticancer | Cytotoxicity against various cancer cell lines (e.g., MTT assay) | Inhibition of cell proliferation |

The mechanisms underlying these potential activities are likely to involve the modulation of key cellular signaling pathways. Based on the known actions of other triterpenoids, this compound may influence inflammatory and cancer-related pathways such as NF-κB and PI3K/Akt.

Diagram 3: Hypothesized Modulation of the NF-κB Signaling Pathway by this compound

Caption: Potential inhibition of the NF-κB pathway by this compound.

Diagram 4: Hypothesized Modulation of the PI3K/Akt Signaling Pathway by this compound

Caption: Potential inhibition of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

This compound, a triterpenoid first isolated from shea butter, presents an intriguing subject for further scientific investigation. Its unique structure and biosynthetic origin warrant deeper exploration of its biological activities. Future research should focus on obtaining comprehensive quantitative data on its anti-inflammatory and anticancer effects, including the determination of IC₅₀ values against a broader range of cell lines and enzymes. Elucidating the precise molecular mechanisms of action, particularly its interaction with key signaling pathways such as NF-κB and PI3K/Akt, will be crucial for understanding its therapeutic potential. The detailed experimental protocols and data presented in this guide are intended to facilitate these future research endeavors and contribute to the advancement of knowledge surrounding this promising natural product.

References

The Catalytic Heart of Parkeol Biosynthesis: A Technical Guide to Parkeol Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkeol synthase (EC 5.4.99.47) is a key enzyme in the biosynthesis of the tetracyclic triterpene this compound. As a member of the oxidosqualene cyclase (OSC) family, it catalyzes the intricate cyclization of (3S)-2,3-epoxy-2,3-dihydrosqualene into the specific stereochemical architecture of this compound. This enzyme is of significant interest as it represents a branch point in the vast and complex landscape of sterol and triterpene biosynthesis. Unlike the more extensively studied lanosterol synthase and cycloartenol synthase, which are cornerstone enzymes in fungal/animal and plant sterol pathways respectively, this compound synthase directs the cyclization cascade to a unique product. Found in organisms such as the shea tree (Butyrospermum parkii), rice (Oryza sativa), and the bacterium Gemmata obscuriglobus, the study of this compound synthase offers valuable insights into the evolutionary diversification of sterol and triterpene biosynthesis and presents a potential target for metabolic engineering and the development of novel therapeutic agents.[1][2][3][4] This guide provides an in-depth exploration of the mechanism of action of this compound synthase, supported by available data and generalized experimental protocols.

The Enzymatic Transformation

This compound synthase orchestrates a remarkable molecular transformation, converting a linear substrate into a complex polycyclic structure in a single catalytic cycle.

Overall Reaction:

(3S)-2,3-epoxy-2,3-dihydrosqualene ⇌ this compound

The substrate, (3S)-2,3-epoxy-2,3-dihydrosqualene (also known as 2,3-oxidosqualene), is a C30 isoprenoid that serves as the common precursor for the biosynthesis of all sterols and triterpenes in eukaryotes. The product, this compound, is a tetracyclic triterpene alcohol with a distinctive double bond at the C9(11) position.

The Catalytic Mechanism: A Stepwise Cyclization Cascade

The mechanism of this compound synthase, like other oxidosqualene cyclases, is a fascinating example of enzyme-templated carbocation chemistry. The reaction proceeds through a series of highly controlled, stereospecific steps within the enzyme's active site.

-

Initiation by Epoxide Protonation: The catalytic cycle begins with the protonation of the oxygen atom of the epoxide ring in 2,3-oxidosqualene by an acidic amino acid residue in the active site. This activation step generates a tertiary carbocation at the C2 position, initiating the cyclization cascade.[5][6]

-

The Cyclization Cascade: The initial carbocation triggers a series of concerted, intramolecular electrophilic additions of pre-positioned double bonds of the squalene backbone. The enzyme's active site plays a crucial role in pre-folding the linear substrate into a specific conformation that dictates the stereochemical outcome of the cyclization. For the formation of this compound, the substrate is believed to adopt a chair-boat-chair-chair conformation.[7][8] This precise folding ensures the formation of the four rings of the this compound skeleton, culminating in the formation of a protosteryl cation intermediate.[9]

-

Carbocation Rearrangements and the Role of Key Active Site Residues: Following the initial cyclization, the protosteryl cation undergoes a series of hydride and methyl shifts. The enzyme's active site residues stabilize the transient carbocation intermediates and guide the rearrangement process. A key residue in Oryza sativa this compound synthase, Tyrosine-257 (Y257), has been identified as playing a critical role in this phase.[8] Unlike its counterpart in lanosterol synthase (Histidine-234), which is thought to act as a base in the final deprotonation step, Y257 in this compound synthase appears to be crucial for maintaining the correct substrate folding conformation, particularly of the D-ring, through steric influence.[8] Mutation of Y257 to a smaller residue like Alanine leads to altered substrate folding and the production of a mixture of tetracyclic products with different stereochemistries.[8]

-

Termination by Deprotonation: The final step in the catalytic cycle is the quenching of the C-9 carbocation by the abstraction of a proton from the C-11 position. This deprotonation is facilitated by a basic residue in the active site, resulting in the formation of the characteristic C9(11) double bond of this compound and the regeneration of the enzyme for the next catalytic cycle. While the specific residue responsible for this deprotonation in this compound synthase has not been definitively identified, it is a critical step that distinguishes the formation of this compound from that of lanosterol (deprotonation at C-9) or cycloartenol (cyclization to form a cyclopropane ring).

Below is a diagram illustrating the proposed catalytic cycle of this compound synthase.

Quantitative Data

To date, there is a notable absence of comprehensive published kinetic data for this compound synthase. While studies have successfully expressed and characterized the enzyme, detailed kinetic parameters such as Michaelis constant (Km) and catalytic rate constant (kcat) have not been reported in a systematic manner. For comparative purposes, the table below presents kinetic data for a related plant oxidosqualene cyclase, β-amyrin synthase, which also processes 2,3-oxidosqualene. It is important to note that these values may not be directly extrapolated to this compound synthase but provide a general reference for the catalytic efficiency of this enzyme class.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Optimal pH | Optimal Temperature (°C) | Source Organism |

| β-Amyrin Synthase | 2,3-Oxidosqualene | 33.8 ± 0.53 | 46.4 ± 0.68 | 7.0 | 30 | Euphorbia tirucalli |

| This compound Synthase | 2,3-Oxidosqualene | N/A | N/A | N/A | N/A | Oryza sativa |

N/A: Data not available in the cited literature.

Experimental Protocols

The following sections provide generalized protocols for the study of this compound synthase. These are intended as a guide and may require optimization for specific experimental setups.

Heterologous Expression and Purification of this compound Synthase

-

Gene Cloning: The coding sequence for this compound synthase is amplified by PCR from a cDNA library of the source organism (e.g., Oryza sativa) and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for Saccharomyces cerevisiae). A polyhistidine-tag is often added to facilitate purification.

-

Heterologous Expression: The expression vector is transformed into a suitable host strain (E. coli BL21(DE3) or a lanosterol synthase-deficient yeast strain). The cells are cultured to an appropriate density, and protein expression is induced (e.g., with IPTG in E. coli or galactose in yeast).[10][11][12][13][14]

-

Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors). The cells are then lysed by sonication or high-pressure homogenization.

-

Purification: The crude lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged this compound synthase is then eluted with a buffer containing a higher concentration of imidazole.

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then dialyzed against a storage buffer and stored at -80°C.

Enzyme Assay

-

Reaction Mixture: A typical assay mixture contains the purified this compound synthase in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.0), with the substrate 2,3-oxidosqualene solubilized with a detergent like Triton X-100.[15]

-

Incubation: The reaction is initiated by adding the enzyme to the reaction mixture and incubated at a specific temperature (e.g., 30°C) for a defined period.[15]

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of a strong base (e.g., KOH in methanol) followed by extraction of the lipid-soluble products with an organic solvent such as hexane or ethyl acetate.

-

Product Analysis: The extracted products are then analyzed by GC-MS.

Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The extracted product is dried and may require derivatization (e.g., silylation with BSTFA) to increase its volatility for GC analysis.[1][16]

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for triterpene analysis (e.g., HP-5MS).[17][18] A temperature gradient is used to separate the different components of the reaction mixture.

-

MS Detection: The separated components are then introduced into a mass spectrometer. The mass spectrum of the product peak is recorded and compared with the mass spectrum of an authentic this compound standard or with published mass spectral data for identification.[17]

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the catalytic mechanism. A generalized workflow involves:

-

Primer Design: Design of mutagenic primers containing the desired nucleotide change.

-

PCR Mutagenesis: PCR amplification of the this compound synthase expression plasmid using the mutagenic primers.

-

Template Removal: Digestion of the parental, non-mutated plasmid with an enzyme such as DpnI.

-

Transformation: Transformation of the mutated plasmid into E. coli for amplification.

-

Sequence Verification: Sequencing of the plasmid to confirm the desired mutation.

-

Expression and Characterization: Expression and purification of the mutant enzyme followed by enzyme assays to assess the impact of the mutation on catalytic activity and product specificity.

The diagram below outlines a general experimental workflow for the characterization of this compound synthase.

Structural Insights

As of the latest available data, there is no experimentally determined X-ray crystal structure for this compound synthase. Structural information is crucial for a detailed understanding of the enzyme's active site architecture and the precise interactions with the substrate. In the absence of a crystal structure, homology modeling is a valuable tool.[19][20][21] By using the crystal structures of related oxidosqualene cyclases, such as human lanosterol synthase or cycloartenol synthase, as templates, it is possible to generate a predictive model of this compound synthase's three-dimensional structure. Such a model can provide insights into the spatial arrangement of active site residues, including the catalytic acid/base residues and those that shape the substrate-binding pocket, and can be used to rationalize the effects of site-directed mutagenesis experiments.

Conclusion

This compound synthase is a fascinating enzyme that highlights the diversity and specificity of triterpene biosynthesis. While significant progress has been made in elucidating its catalytic mechanism, particularly the role of key active site residues in guiding the complex cyclization cascade, further research is needed to provide a more complete picture. The determination of its three-dimensional structure and a comprehensive kinetic analysis will be pivotal in fully understanding its mechanism of action. Such knowledge will not only deepen our fundamental understanding of enzyme catalysis but also pave the way for the rational design of this compound synthase variants for applications in synthetic biology and drug development.

References

- 1. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthase - Wikipedia [en.wikipedia.org]

- 4. Triterpene cyclases from Oryza sativa L.: cycloartenol, this compound and achilleol B synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterisation of Two Oxidosqualene Cyclases Responsible for Triterpenoid Biosynthesis in Ilex asprella - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oryza sativa this compound Cyclase: Changes in the Substrate-Folding Conformation and the Deprotonation Sites on Mutation at Tyr257: Importance of the Hydroxy Group and Steric Bulk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterologous Expression, Purification, and Characterization of Type II Polyketide Synthase Acyl Carrier Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. desy.de [desy.de]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification and quantification of triterpenoids by gas chromatography coupled to a flame ionization detector and mass spectrometer (GC-FID/MS) [bio-protocol.org]

- 18. ijpsonline.com [ijpsonline.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Homology modeling of a heme protein, lignin peroxidase, from the crystal structure of cytochrome c peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scielo.sld.cu [scielo.sld.cu]

Natural Sources of Parkeol: A Technical Guide for Researchers

Abstract

Parkeol, a tetracyclic triterpene alcohol, is a significant secondary metabolite found predominantly in the plant kingdom. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the natural sources of this compound. It presents quantitative data on its occurrence, detailed experimental protocols for its isolation and characterization, and a visualization of its biosynthetic pathway and isolation workflow. The primary natural source of this compound is Butyrospermum parkii, the shea tree, where it is a component of the unsaponifiable fraction of shea butter.[1][2] It is also found in the planctomycete bacterium Gemmata obscuriglobus and is synthesized by the enzyme this compound synthase in plants like Oryza sativa (rice).[2][3] This guide aims to be a comprehensive resource for the scientific community interested in the study and utilization of this compound.

Natural Occurrence and Quantitative Data

This compound is a constituent of the triterpene alcohol fraction found in the unsaponifiable matter of certain plant oils. The most notable source is shea butter, derived from the nuts of Butyrospermum parkii. While it is considered a minor or trace component, its presence is consistently reported in analyses of shea butter's triterpene content.

Table 1: Quantitative Composition of Triterpene Alcohols in the Unsaponifiable Fraction of Shea Butter

| Triterpene Alcohol | Composition Range (%) | Mean Composition (%) |

| α-Amyrin | 31.3–41.4 | 36.3 |

| β-Amyrin | 8.4–13.2 | 9.6 |

| Lupeol | 17.4–25.1 | 21.0 |

| Butyrospermol | 14.9–26.3 | 20.3 |

| ψ-Taraxasterol | 1.4–4.2 | 3.1 |

| Taraxasterol | 0.7–2.2 | 1.6 |

| This compound | 3.1–6.2 | 3.9 |

| 24-Methylene-24-dihydrothis compound | trace | trace |

| 24-Methylenecycloartanol | trace | trace |

| Dammaradienol | trace | trace |

| 24-Methylenedammarenol | trace | trace |

Source: Adapted from Akihisa et al. (2010).[4] The data is based on the analysis of 36 shea butter samples.

Biosynthesis of this compound

This compound is synthesized from 2,3-oxidosqualene through a cyclization reaction catalyzed by the enzyme this compound synthase.[5] This process is an alternative pathway to the more common cyclization reactions that produce lanosterol or cycloartenol, which are precursors for cholesterol and other phytosterols, respectively.

Experimental Protocols

Extraction and Isolation of the Unsaponifiable Matter from Shea Butter

This protocol describes the initial steps to obtain the unsaponifiable fraction from shea butter, which is enriched in triterpene alcohols, including this compound.

Materials:

-

Shea butter

-

Ethanolic potassium hydroxide (2 M)

-

n-Hexane

-

Diethyl ether

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Separatory funnel

-

Heating mantle or water bath

Procedure:

-

Saponification: Weigh 5 g of shea butter into a round-bottom flask. Add 50 mL of 2 M ethanolic potassium hydroxide. Reflux the mixture for 1 hour with gentle heating and stirring.

-

Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of distilled water. Extract the unsaponifiable matter by partitioning three times with 50 mL of diethyl ether or n-hexane.

-

Washing: Combine the organic layers and wash them successively with 50 mL of distilled water until the washings are neutral to pH paper.

-

Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator. The resulting residue is the unsaponifiable matter.

Isolation of this compound using Column Chromatography

This protocol outlines the separation of this compound from the other components of the unsaponifiable matter.

Materials:

-

Unsaponifiable matter from shea butter

-

Silica gel (for column chromatography)

-

n-Hexane

-

Ethyl acetate

-

Glass column

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing chamber

-

Visualizing agent (e.g., ceric sulfate spray)

Procedure:

-

Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve the unsaponifiable matter in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate.

-

TLC Analysis: Monitor the separation by running TLC on the collected fractions. Use an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2) to develop the TLC plates.

-

Visualization: Visualize the separated compounds on the TLC plates using a suitable staining reagent (e.g., ceric sulfate spray followed by heating). This compound and other triterpene alcohols will appear as distinct spots.

-

Pooling and Evaporation: Pool the fractions containing the spot corresponding to this compound (based on comparison with a standard or literature Rf values) and evaporate the solvent to obtain isolated this compound.

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various analytical techniques.

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Convert the isolated this compound to its trimethylsilyl (TMS) ether derivative by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: A suitable temperature gradient to separate the triterpene alcohols.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analysis: Compare the obtained mass spectrum with a reference spectrum from a database or literature.[6]

-

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be compared with published data for this compound to confirm its structure.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and identification of this compound from shea butter.

Signaling Pathways and Potential Applications

Currently, there is limited information available specifically on the signaling pathways directly modulated by this compound. Its primary known biological role is as an intermediate in sterol biosynthesis.[5] However, other triterpenes found alongside this compound in shea butter, such as lupeol, have been studied for their pharmacological activities. For instance, lupeol has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by modulating various signaling pathways.[7] Given the structural similarity, it is plausible that this compound may also possess interesting biological activities, warranting further investigation. The anti-inflammatory and chemopreventive effects of triterpene esters from shea fat have also been reported, suggesting a potential for related compounds in drug development.[8]

Conclusion

This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its occurrence in Butyrospermum parkii. The provided quantitative data, detailed experimental protocols, and workflow diagrams offer a valuable resource for researchers interested in isolating and studying this triterpene. While the direct involvement of this compound in specific signaling pathways remains an area for future research, the known biological activities of structurally related compounds suggest that this compound could be a promising candidate for further pharmacological investigation.

References

- 1. fumben.com [fumben.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. hyomen.org [hyomen.org]

- 5. Buy this compound | 514-45-4 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of signaling pathways involved in lupeol induced inhibition of proliferation and induction of apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and chemopreventive effects of triterpene cinnamates and acetates from shea fat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Parkeol in Membrane Architecture: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterols are essential components of cellular membranes across all eukaryotic life, playing a critical role in regulating membrane fluidity, permeability, and organization. While cholesterol is the most studied sterol in mammalian cells, a vast diversity of sterols exists in other organisms, each with unique structural features that fine-tune membrane properties. Parkeol, a tetracyclic triterpenoid alcohol, is a sterol intermediate found predominantly in plants, such as the shea tree (Vitellaria paradoxa), and has also been identified as the dominant sterol in the bacterium Gemmata obscuriglobus.[1]

Structurally, this compound is an isomer of lanosterol, the direct biosynthetic precursor to cholesterol in animals and fungi.[1][2] Its structure features a C-9(11) double bond and, like lanosterol, it possesses three additional methyl groups (two at the C4 position and one at the C14α position) compared to the planar structure of cholesterol. These methyl groups are a key distinction, as they protrude from the sterol's alpha-face, influencing how the molecule intercalates within the phospholipid bilayer.[3] This guide will explore the role of this compound in membrane structure, drawing on comparative data from its close analogs, lanosterol and cholesterol, to elucidate its biophysical effects and the experimental methodologies used to study them.

Biophysical Role of this compound in Lipid Bilayers

The function of a sterol within a membrane is dictated by its structure. The rigid, planar ring system of cholesterol allows it to pack efficiently between phospholipid acyl chains, inducing a "liquid-ordered" (Lo) phase. This state is characterized by high conformational order (similar to a gel phase) but high lateral mobility (similar to a liquid-disordered phase).[2][4]

This compound's structure, particularly the presence of the 14α-methyl group, is predicted to disrupt this ideal packing. Studies on lanosterol, which shares this feature, provide a strong basis for inferring this compound's behavior.

Comparison with Cholesterol and Lanosterol

-

Cholesterol: Possesses a planar α-face, allowing for tight van der Waals interactions with the acyl chains of phospholipids. This "smooth" structure is highly effective at ordering the membrane, increasing its thickness and decreasing its permeability.[3][5]

-

Lanosterol: The axial 14α-methyl group on lanosterol sterically hinders its ability to adopt a flat conformation parallel to the lipid chains. This reduces its ordering effect compared to cholesterol.[2][3] Consequently, lanosterol is less effective at reducing membrane permeability and is less immobilized within the bilayer.[3]

-

This compound: As a lanosterol isomer, this compound is expected to exhibit behavior more aligned with lanosterol than cholesterol. The protruding methyl groups likely create a less condensed and more disordered membrane environment relative to cholesterol-containing membranes.

This structural difference and its consequent impact on membrane ordering is a critical evolutionary driver; the biosynthetic pathway from lanosterol (and by extension, this compound-like intermediates) to cholesterol involves the removal of these methyl groups, leading to a molecule optimized for inducing the liquid-ordered phase in mammalian plasma membranes.[2]

Effects on Membrane Properties

Based on its structural similarity to lanosterol, this compound is hypothesized to have the following effects on membrane structure:

-

Membrane Ordering: this compound is expected to be a less potent ordering agent than cholesterol. The acyl chains of neighboring phospholipids will be less conformationally restricted compared to a cholesterol-rich environment.[3][6]

-

Membrane Fluidity and Permeability: By inducing a less ordered state, this compound-containing membranes are likely to be more fluid and more permeable to small molecules, such as glucose, when compared to membranes with an equivalent concentration of cholesterol.[3]

-

Phase Behavior: Sterols are key drivers of lipid-liquid phase separation, which leads to the formation of "lipid rafts."[7][8] While cholesterol is highly effective at promoting the Lo phase, this compound's reduced ordering capacity suggests it would be less effective in stabilizing these microdomains.

Quantitative Data on Sterol-Membrane Interactions

Direct quantitative data for this compound's interaction with lipid bilayers is scarce in the literature. However, comparative data from studies on cholesterol and its precursor, lanosterol, provide valuable benchmarks. The following table summarizes key biophysical parameters measured for these analogs in model membranes, offering a predictive framework for this compound's behavior.

| Parameter | System | Cholesterol | Lanosterol | Ergosterol | Predicted this compound Behavior (Inference) | Reference |

| Area Compressibility Modulus (Ka) | POPC Bilayer | Significant Increase | Moderate Increase | Moderate Increase | Moderate increase, less than cholesterol | [6] |

| 2H-NMR Order Parameter (M1) | POPC Bilayer | 60% increase (at 30 mol%) | 39% increase (at 30 mol%) | 23% increase (at 30 mol%) | Lower ordering effect than cholesterol, similar to lanosterol | [6] |

| Area per DMPC Molecule | DMPC Bilayer | ~0.59 nm² (condensed) | N/A | 0.49 nm² (highly condensed) | Less condensation than cholesterol | [9] |

| Immobilization in Membrane | Lecithin Vesicles | High (No NMR signal) | Low (NMR signals visible) | N/A | Low, similar to lanosterol | [3] |

| Glucose Permeability | Lecithin Vesicles | Significantly Retarded | Slightly Retarded | N/A | Slightly retarded, less effective barrier than cholesterol | [3] |

Note: The predicted behavior for this compound is inferred based on its structural similarity to lanosterol.

Experimental Protocols for Studying Sterol-Membrane Interactions

Investigating the role of sterols like this compound in membrane structure involves a combination of biophysical techniques using model membranes (e.g., liposomes) and computational approaches.

Preparation of Sterol-Containing Giant Unilamellar Vesicles (GUVs)

GUVs are cell-sized vesicles used for visualizing membrane properties like phase separation via fluorescence microscopy.[10]

Methodology: Electroformation

-

Lipid Film Preparation: A lipid mixture (e.g., DOPC, DPPC, and the sterol of interest like this compound at a desired molar ratio) is dissolved in a volatile organic solvent (e.g., chloroform/methanol 2:1 v/v).

-

Deposition: The lipid solution is deposited onto conductive slides (e.g., indium tin oxide-coated glass). The solvent is evaporated under a gentle stream of nitrogen and then under vacuum for at least 2 hours to form a thin lipid film.

-

Hydration & Electroformation: An electroformation chamber is assembled using the slides with a silicone spacer to form a small chamber. The chamber is filled with a hydration buffer (e.g., 100 mM sucrose solution).[7]

-

AC Field Application: An alternating current (AC) electric field (e.g., 1V, 10 Hz) is applied to the slides for 1-2 hours at a temperature above the lipid mixture's phase transition temperature. The electric field induces the lipid film to swell and form GUVs.[10]

-

Harvesting: The resulting GUV suspension is carefully collected from the chamber for microscopic analysis.

Deuterium Nuclear Magnetic Resonance (2H-NMR) Spectroscopy

2H-NMR is a powerful technique to measure the conformational order of phospholipid acyl chains. By using phospholipids with deuterated acyl chains, one can measure the average order parameter (SCD), which reflects the motional restriction of the chains.

Methodology:

-

Sample Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving deuterated phospholipids (e.g., POPC-d31) and the sterol (this compound, cholesterol) in an organic solvent. The solvent is evaporated to create a lipid film, which is then hydrated with buffer and subjected to several freeze-thaw cycles to ensure homogeneity.

-

NMR Acquisition: The hydrated MLV sample is transferred to an NMR tube.

-

Spectral Analysis: 2H-NMR spectra are acquired. The quadrupolar splitting (Δν) of the spectrum is measured, which is directly proportional to the order parameter of the C-D bond vector. A larger splitting indicates a more ordered and less dynamic acyl chain.[2][6]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the orientation, dynamics, and interactions of sterols within a lipid bilayer.

Methodology:

-

System Setup: An in-silico model of a lipid bilayer (e.g., 128 POPC lipids) is constructed. Sterol molecules (this compound) are inserted into the bilayer at a specific concentration (e.g., 30 mol%). The system is then solvated with a water model.

-

Parameterization: Force field parameters for the this compound molecule are generated or adapted from existing sterol parameters.

-

Equilibration: The system undergoes an energy minimization and equilibration protocol, typically involving several nanoseconds of simulation time, to allow the lipids and sterols to relax into a stable configuration.

-

Production Run: A longer simulation (hundreds of nanoseconds to microseconds) is performed to sample the conformational space of the system.

-

Analysis: The resulting trajectory is analyzed to calculate various properties, including membrane thickness, area per lipid, sterol tilt angle, and deuterium order parameters, which can be directly compared to experimental results.[11][12]

Visualizations of Workflows and Relationships

Workflow for GUV-based Membrane Analysis

Caption: Workflow for GUV preparation via electroformation and subsequent analysis.

Structural Comparison of Sterols and Their Membrane Effect

Caption: Relationship between sterol structure and its effect on membrane order.

Conclusion and Implications

While direct research on this compound is limited, its structural identity as a lanosterol isomer provides a strong foundation for predicting its role in membrane architecture. Unlike the highly optimized structure of cholesterol, this compound's protruding methyl groups likely reduce its ability to efficiently order phospholipid acyl chains. This positions this compound as a less effective membrane-condensing agent, leading to more fluid and permeable bilayers compared to those containing cholesterol.

For researchers and drug development professionals, this distinction is crucial. In organisms where this compound or its biosynthetic precursors are prevalent, the unique biophysical properties of their membranes may present novel opportunities. For instance, the enzymes in the sterol biosynthetic pathway could be targeted to disrupt membrane integrity in pathogenic fungi or protozoa. Furthermore, understanding how diverse sterols modulate membrane properties can inform the design of lipid-based drug delivery systems, such as liposomes, where tuning membrane rigidity and permeability is essential for controlling drug release. Future research employing the experimental protocols outlined here will be invaluable in validating these predictions and fully characterizing the distinct biophysical signature of this compound in biological membranes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. From lanosterol to cholesterol: structural evolution and differential effects on lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential effects of cholesterol and lanosterol on artificial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Order vs. Disorder: Cholesterol and Omega-3 Phospholipids Determine Biomembrane Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chain-ordering-of-phospholipids-in-membranes-containing-cholesterol-what-matters - Ask this paper | Bohrium [bohrium.com]

- 6. Universal Behavior of Membranes with Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Perturbations of membrane structure by cholesterol and cholesterol derivatives are determined by sterol orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational analysis of local membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Parkeol Metabolism in Vitellaria paradoxa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitellaria paradoxa, the shea tree, is renowned for the high concentration of triterpene alcohols in the unsaponifiable fraction of its seed fat, shea butter. Among these, Parkeol is a characteristic tetracyclic triterpene alcohol. This document provides a detailed overview of the current understanding of this compound's biosynthesis in V. paradoxa, contextualizing it within the broader isoprenoid pathway. It summarizes the available quantitative data on this compound content and outlines the general experimental protocols for the extraction and analysis of triterpenes from shea kernels. While the biosynthetic pathway is well-established, this guide also highlights the current knowledge gap regarding the downstream metabolism, catabolism, and specific regulatory networks governing this compound accumulation in this species.

Introduction

This compound (Lanosta-9(11),24-dien-3β-ol) is a tetracyclic triterpene alcohol and a structural isomer of lanosterol, the key precursor of animal and fungal sterols. In the plant kingdom, this compound is a relatively uncommon sterol, but it is a noteworthy component of the shea tree (Vitellaria paradoxa)[1]. The unsaponifiable matter of shea butter is rich in triterpenes, which are of significant interest to the cosmetic, nutraceutical, and pharmaceutical industries due to their anti-inflammatory and other bioactive properties[2][3]. Understanding the metabolic pathways that lead to the synthesis of this compound is crucial for potential biotechnological applications and for the quality assessment of shea-derived products.

This compound Biosynthesis

This compound synthesis in Vitellaria paradoxa is an intricate process that originates from the isoprenoid (or terpenoid) pathway, a fundamental metabolic route in plants for the production of a vast array of natural products. The pathway begins with simple precursors and culminates in the cyclization of 2,3-oxidosqualene.

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways in plants:

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts from Acetyl-CoA and is primarily responsible for producing precursors for sesquiterpenes, triterpenes, and sterols.

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate and typically supplies precursors for monoterpenes, diterpenes, and carotenoids.

For triterpene synthesis, including this compound, the MVA pathway is the primary source of IPP and DMAPP.

Formation of Squalene

IPP and DMAPP units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase (SQS) to produce the C30 hydrocarbon, squalene.

Cyclization of 2,3-Oxidosqualene: The Key Branching Point

Squalene is subsequently epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene. This molecule is the last common precursor for a multitude of triterpenes and sterols. The fate of 2,3-oxidosqualene is determined by the specific oxidosqualene cyclase (OSC) enzyme that acts upon it. In V. paradoxa, two key cyclization products are relevant:

-

Cycloartenol: The enzyme cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, which is the committed precursor for the biosynthesis of most phytosterols (e.g., sitosterol, stigmasterol) in plants[4].

-

This compound: The formation of this compound is catalyzed by a specific OSC known as This compound synthase . This enzyme directs the cyclization of 2,3-oxidosqualene to form the tetracyclic this compound skeleton[1].

While other triterpenes like α-amyrin, β-amyrin, and lupeol are also abundant in shea butter, they are formed by their own respective OSCs (e.g., α-amyrin synthase, β-amyrin synthase, lupeol synthase) acting on the same 2,3-oxidosqualene precursor[5].

Downstream Metabolism

Currently, there is a significant lack of published research on the further metabolism of this compound within Vitellaria paradoxa. It is known to be present in shea butter as a free alcohol and as fatty acid esters (e.g., acetates and cinnamates), but its turnover rate, catabolic pathway, and potential conversion to other specialized metabolites within the plant are not well-documented.

Quantitative Data

Quantitative analysis of this compound is typically performed on the unsaponifiable fraction of shea butter. Its concentration can vary based on the geographical origin, genetics, and processing methods of the shea kernels. The data presented below is compiled from various analyses of shea butter composition.

Table 1: Triterpene Alcohol Composition in the Unsaponifiable Fraction of Shea Butter

| Triterpene Alcohol | Representative Content Range (% of Total Triterpene Alcohols) |

| α-Amyrin | 15 - 35% |

| β-Amyrin | 5 - 15% |

| Lupeol | 25 - 45% |

| Butyrospermol | 5 - 15% |

| This compound | 1 - 5% |

| Other Triterpenes/Sterols | 5 - 10% |

Note: These values are representative ranges compiled from literature and can vary significantly. This compound and its 24-methylene derivative are often reported together[5][6].

Experimental Protocols

Detailed, standardized protocols for this compound metabolism studies in V. paradoxa are not widely published. However, the following sections describe generalized, yet detailed, methodologies for the extraction and analysis of triterpenes that are applicable to this research area.

Extraction and Saponification of Shea Butter

This protocol describes the initial steps to isolate the unsaponifiable matter, which contains this compound and other triterpenes.

-

Sample Preparation: Mechanically press or solvent-extract shea kernels to obtain crude shea butter.

-

Saponification:

-

Weigh approximately 5 g of shea butter into a 250 mL round-bottom flask.

-

Add 50 mL of 2 M ethanolic potassium hydroxide (KOH).

-

Attach a reflux condenser and heat the mixture in a water bath at 80°C for 1-2 hours with constant stirring until the solution is clear and homogenous, indicating complete saponification.

-

-

Extraction of Unsaponifiables:

-

Allow the mixture to cool to room temperature.

-

Transfer the solution to a 500 mL separatory funnel.

-

Add 100 mL of deionized water.

-

Perform liquid-liquid extraction using 100 mL of diethyl ether (or n-hexane). Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the upper ether layer.

-

Repeat the extraction of the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Combine the ether extracts and wash them sequentially with 50 mL portions of 0.5 M aqueous KOH, followed by deionized water until the washings are neutral (checked with pH paper).

-

-

Drying and Evaporation:

-

Dry the final ether extract over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure to yield the unsaponifiable matter as a residue.

-

Analysis of this compound

The isolated unsaponifiable fraction can be analyzed by various chromatographic techniques.

A. Thin-Layer Chromatography (TLC) - for qualitative assessment:

-

Plate Preparation: Use silica gel 60 F₂₅₄ plates.

-

Sample Application: Dissolve a small amount of the unsaponifiable residue in chloroform or ethyl acetate and spot it onto the TLC plate alongside a this compound standard, if available.

-

Mobile Phase: A common solvent system is a mixture of n-hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).

-

Development: Develop the plate in a saturated chromatography chamber.

-

Visualization:

-

Examine the plate under UV light (254 nm).

-

Spray the plate with a solution of Liebermann-Burchard reagent (acetic anhydride, sulfuric acid, and ethanol) or anisaldehyde-sulfuric acid reagent and heat gently (approx. 100-110°C) for 5-10 minutes. Triterpenes typically appear as purple, blue, or brown spots. The Rƒ value of the sample spot is compared to the standard.

-

B. Gas Chromatography-Mass Spectrometry (GC-MS) - for quantitative analysis:

-

Derivatization: Triterpene alcohols have low volatility. They must be derivatized prior to GC analysis. A common method is silylation:

-

Dissolve a known amount of the unsaponifiable residue (e.g., 10 mg) in 1 mL of anhydrous pyridine or toluene.

-

Add 200 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture in a sealed vial at 70°C for 30 minutes.

-

-

GC Conditions (Example):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 280°C.

-

Oven Program: Start at 200°C, hold for 2 minutes, ramp to 300°C at a rate of 5°C/min, and hold for 20 minutes.

-